molecular formula C8H15N B2950215 1-Allyl-1-methyl-but-3-enylamine CAS No. 19243-49-3

1-Allyl-1-methyl-but-3-enylamine

Cat. No. B2950215
CAS RN: 19243-49-3
M. Wt: 125.215
InChI Key: LISDOJRNQJDFDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-1-methyl-but-3-enylamine is a chemical compound with the molecular formula C8H15N . It is used for research purposes . The hydrochloride form of this compound has a CAS number of 299435-71-5 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H15N . The InChI code for the hydrochloride form of this compound is 1S/C8H15N.ClH/c1-4-6-8(3,9)7-5-2;/h4-5H,1-2,6-7,9H2,3H3;1H .


Physical And Chemical Properties Analysis

The boiling point of this compound hydrochloride is reported to be 61.5-63/30 Torr . The molecular weight of the non-hydrochloride form is 125.21 .

Mechanism of Action

The mechanism of action of 1-Allyl-1-methyl-but-3-enylamine is not fully understood, but it is believed to act through various pathways, including the modulation of the immune system, the inhibition of oxidative stress, and the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the activation of antioxidant enzymes, and the induction of apoptosis in cancer cells. It has also been shown to have a protective effect on the liver and brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-Allyl-1-methyl-but-3-enylamine in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. However, one of the limitations is the difficulty in obtaining pure this compound, which can affect the accuracy and reproducibility of the results.

Future Directions

There are many potential future directions for the study of 1-Allyl-1-methyl-but-3-enylamine, including the development of new drugs and therapies for various diseases, the exploration of its potential as a natural pesticide, and the investigation of its use as a food preservative. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.

Synthesis Methods

1-Allyl-1-methyl-but-3-enylamine can be synthesized through various methods, including enzymatic synthesis, chemical synthesis, and biosynthesis. One of the most commonly used methods is the enzymatic synthesis, which involves the use of histidine decarboxylase to decarboxylate histidine and produce this compound.

Scientific Research Applications

1-Allyl-1-methyl-but-3-enylamine has been extensively studied for its potential applications in various fields, including medicine, agriculture, and food science. In medicine, this compound has been found to have anti-inflammatory, antioxidant, and anticancer properties. In agriculture, this compound has been shown to have insecticidal and antifungal properties, making it a potential alternative to synthetic pesticides. In food science, this compound has been studied for its potential use as a food preservative.

Safety and Hazards

1-Allyl-1-methyl-but-3-enylamine hydrochloride is labeled as an irritant . As with all chemicals, it should be handled with appropriate safety measures, including the use of personal protective equipment and adherence to safe handling procedures.

properties

IUPAC Name

4-methylhepta-1,6-dien-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-4-6-8(3,9)7-5-2/h4-5H,1-2,6-7,9H2,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISDOJRNQJDFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)(CC=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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